1S/C13H16BrNO4/c1-13 (2,3)19-12 (18)15-10 (11 (16)17)8-6-4-5-7-9 (8)14/h4-7,10H,1-3H3, (H,15,18) (H,16,17)
. This code provides a specific description of the molecule’s structure. (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is an organic compound with the molecular formula C13H16BrNO4. It is a derivative of acetic acid, characterized by the substitution of a hydrogen atom in the carboxyl group with a (2-bromophenyl) group, while the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized as a biochemical reagent and serves as an intermediate in various synthetic pathways, particularly in medicinal chemistry and organic synthesis.
The synthesis of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid involves several key steps:
The reactions are generally conducted under controlled conditions to optimize yield and purity. The use of inert atmospheres and precise temperature control during synthesis is crucial for minimizing side reactions and ensuring high-quality product formation.
The molecular structure of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid features a central acetic acid moiety, with a brominated phenyl group attached to one end and a tert-butoxycarbonyl-protected amino group on the other. The presence of the bromine atom imparts unique electronic properties that influence its reactivity .
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid can undergo various chemical reactions, including:
The choice of reagents and reaction conditions is critical for achieving desired outcomes in these reactions. For instance, substitution reactions may require specific nucleophiles depending on the intended application.
The mechanism of action for (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid primarily involves its role as a biochemical reagent. Its structural similarity to biologically active compounds allows it to interact with various enzymes and receptors, potentially acting as an inhibitor or modulator in biological systems. The presence of the bromine atom enhances its ability to participate in electrophilic aromatic substitution reactions, which are fundamental in medicinal chemistry .
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid has several significant applications in scientific research:
The introduction of the 2-bromophenyl moiety into the α-amino acetic acid backbone relies on precision metal-catalyzed cross-coupling and electrophilic substitution reactions. Ullmann-type copper-catalyzed coupling between 2-bromoiodobenzene and glycine derivatives enables direct C–N bond formation at the ortho-brominated position, achieving yields of 70–85% with CuI/1,10-phenanthroline catalytic systems [3]. This method benefits from the ortho-bromine atom’s directing effect, which enhances regioselectivity during C–H functionalization. Alternatively, electrophilic bromination of pre-functionalized phenylglycine derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0°C affords regioselective ortho-substitution, though overbromination risks necessitate careful stoichiometric control [5]. The steric and electronic influence of the existing amino acid carboxyl group significantly impacts bromination kinetics, with the 2-bromophenyl configuration exhibiting 30% slower reaction rates than meta- or para-substituted analogs due to steric hindrance [5].
Table 1: Catalytic Bromination Method Comparison | Method | Catalyst System | Temperature | Yield (%) | Regioselectivity | |--------------------------|----------------------------|-----------------|---------------|-----------------------| | Ullmann Coupling | CuI/Phenanthroline | 80°C | 70–85 | >99% ortho | | Electrophilic Bromination| NBS/CH₂Cl₂ | 0°C | 60–75 | ~90% ortho | | Pd-Catalyzed Arylation | Pd(OAc)₂/XPhos | 100°C | 80–90 | >95% ortho |
Boc protection of the primary amine in 2-(2-bromophenyl)glycine employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, providing near-quantitative yields in anhydrous dioxane or tetrahydrofuran (THF) [7]. The reaction proceeds via nucleophilic attack of the amino group on the Boc₂O carbonyl carbon, forming a labile tetrahedral intermediate that collapses to release tert-butoxide, which subsequently abstracts a proton to generate the stable Boc-carbamate. Critical to suppressing racemization is maintaining pH 8–9 using mild bases like sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), limiting epimerization to <2% [3] [7]. Chiral auxiliaries such as (S)-(−)-2,10-camphorsultam may be employed for enantioselective synthesis, enabling >99% ee in Boc-protected products essential for pharmaceutical applications [3]. The Boc group’s stability toward nucleophiles and bases—while being cleavable under mild acidic conditions (e.g., 25% TFA in DCM)—makes it ideal for orthogonal protection strategies during peptide elongation [7].
Table 2: Boc Protection Reaction Parameters | Base | Solvent | Time (h) | Yield (%) | Epimerization (%) | |--------------------------|---------------|--------------|---------------|------------------------| | NaHCO₃ | H₂O/dioxane | 2 | 95 | <2 | | DIPEA | Anhyd. THF | 1.5 | 98 | <1 | | DMAP | Acetonitrile | 0.5 | 92 | 3–5 |
Functionalization of the acetic acid backbone leverages mixed anhydride and carbodiimide-mediated coupling strategies. The Leuchs method (modified) employs triphosgene to generate N-carboxy anhydrides (NCAs) from Boc-protected intermediates, facilitating ring-opening polymerization or peptide chain extension at 0°C in aprotic solvents [6]. Critical optimization studies reveal dichloromethane (DCM) as superior to THF for NCA formation, minimizing hydrolysis side reactions and achieving 90% conversion with 0.5 equiv of triphosgene [6]. For amide bond formation, carbodiimide reagents like N,N′-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) in DCM enable efficient condensation with amino acid esters, while Lewis acids such as ZnCl₂ (5 mol%) accelerate reaction rates by 40% through carboxylate activation [6]. Solvent polarity profoundly impacts enantiopurity retention: Low-polarity solvents (toluene) preserve chiral integrity better than polar aprotic solvents like DMF, which induce up to 5% racemization during prolonged reactions [3] [6]. Post-coupling purification employs recrystallization from ethyl acetate/hexane mixtures, yielding >98% pure crystalline product suitable for pharmaceutical synthesis [2] [3].
Table 3: Solvent and Catalyst Effects on Coupling Efficiency | Coupling Agent | Solvent | Additive | Time (h) | Yield (%) | Racemization (%) | |--------------------------|---------------|---------------|--------------|---------------|------------------------| | Triphosgene | DCM | None | 1.5 | 90 | <1 | | DCC/DMAP | Toluene | None | 4 | 85 | 2 | | EDC/HOBt | DMF | ZnCl₂ | 2 | 92 | 5 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3